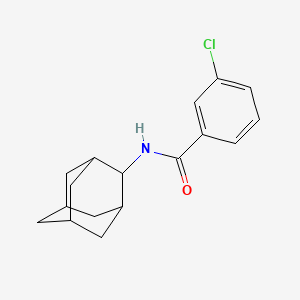

N-(2-adamantyl)-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-adamantyl)-3-chlorobenzamide is a compound that is part of a broader class of chemicals involving adamantane derivatives. Adamantane is a unique and rigid bicyclic hydrocarbon framework that imparts stability and unique properties to its derivatives. Although the specific compound N-(2-adamantyl)-3-chlorobenzamide is not directly mentioned in the provided papers, the synthesis and properties of similar adamantyl-substituted compounds are discussed, which can provide insights into the chemistry of N-(2-adamantyl)-3-chlorobenzamide.

Synthesis Analysis

The synthesis of adamantyl-substituted compounds typically involves multi-step reactions starting from adamantane or its derivatives. For instance, 1-adamantanecarboxylic acid is synthesized by reacting adamantane with formic acid in the presence of concentrated sulfuric acid, which is then converted to N-(3-chlorophenyl)-1-adamantanecarboxamide with an overall yield of about 85.3% . This process involves acylation and the optimization of reaction conditions such as temperature, reaction time, and molar ratios of reactants. Similarly, the synthesis of other adamantyl-substituted nitrogen heterocycles is achieved using 3-(1-adamantyl)-3-chloropropenal as a synthon . These methods could potentially be adapted for the synthesis of N-(2-adamantyl)-3-chlorobenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of adamantyl-substituted compounds is characterized by the presence of the adamantane framework, which confers a high degree of rigidity and three-dimensionality. X-ray crystallographic analysis of related compounds, such as 3-(1-adamantyl)-3-chloropropenal, reveals the trans configuration of substituents and provides details about bond lengths and molecular symmetry . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of N-(2-adamantyl)-3-chlorobenzamide.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl-substituted compounds are influenced by the adamantane core. This core imparts high thermal stability and a propensity to form supramolecular structures through non-covalent interactions. The synthesis of poly(N-isopropylacrylamide) oligomers with adamantyl and β-cyclodextrin moieties results in the formation of supramolecular thermoresponsive hyperbranched polymers, indicating the temperature-sensitive behavior of such systems . These properties are indicative of the potential behavior of N-(2-adamantyl)-3-chlorobenzamide in various environments and could guide its applications in material science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Adamantane derivatives have been explored in the coordination chemistry of lipoic acid and related compounds. A study by Wilhelm, Koch, and Strasdeit (2002) focused on N-(1-Adamantyl)lipoamide, revealing insights into its protonation behavior and structural characteristics, which are pivotal in understanding the coordination chemistry and potential applications of adamantane-based compounds in materials science and catalysis (Wilhelm, Koch, & Strasdeit, 2002).

Nanomaterials and Drug Delivery

Adamantane structures have been utilized in the modification of nanodiamonds (NDs) to enhance their biocompatibility and water dispersibility, crucial for biomedical applications, including drug delivery. Huang et al. (2018) synthesized β-CD containing hyperbranched polymer functionalized ND composites, showcasing the potential of adamantane derivatives in creating advanced materials for biomedical applications (Huang et al., 2018).

Inhibitory Activities and Molecular Docking Studies

The cholinesterase inhibitory activities of adamantyl-based derivatives have been studied for their potential applications in treating neurological disorders. Kwong et al. (2017) examined the inhibitory effects of adamantyl-based ester derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing valuable insights into the therapeutic potential of these compounds in neurodegenerative diseases (Kwong et al., 2017).

Urease Inhibition for Therapeutic Applications

Adamantane derivatives have been explored for their urease inhibitory activities, with implications for therapeutic applications in diseases caused by urease-producing pathogens. Ahmed et al. (2021) investigated novel amantadine-thiourea conjugates for their urease inhibition, demonstrating the potential of adamantane derivatives in developing new therapeutic agents (Ahmed et al., 2021).

Mechanoluminescence in Polymer Networks

The application of adamantane derivatives in understanding stress-induced damage in polymer networks has been explored through mechanoluminescence. Clough, van der Gucht, and Sijbesma (2017) used bis(adamantyl-1,2-dioxetane) as a mechanophore in poly(methyl methacrylate) (PMMA) networks to study covalent bond scission caused by solvent ingress, highlighting the use of adamantane derivatives in materials science and engineering (Clough, van der Gucht, & Sijbesma, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-adamantyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRKTNOBTJTZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-adamantyl)-3-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)